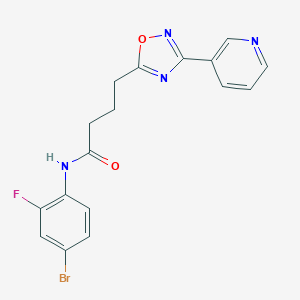![molecular formula C22H24N4O4S B277183 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B277183.png)
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide is a synthetic compound that has been increasingly studied in scientific research. It is a potential drug candidate that has shown promise in various applications.
Mécanisme D'action
The mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways involved in inflammation, tumor growth, or microbial infection. It may also interact with specific receptors or transporters in the body.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells. In addition, it has been reported to exhibit antimicrobial activity against various strains of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide in lab experiments is its potential as a multi-target drug candidate. It has shown activity against various targets involved in different diseases, which makes it a promising compound for drug development. However, its limitations include its low solubility and stability, which may affect its efficacy and bioavailability.
Orientations Futures
There are several future directions for the study of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its use as a modulator of the immune system, which may have implications for the treatment of autoimmune disorders. Additionally, further studies are needed to optimize its chemical structure for improved solubility and stability, as well as to better understand its mechanism of action.
Méthodes De Synthèse
The synthesis of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with 4-(pyrrolidin-1-ylsulfonyl)aniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting intermediate is then treated with butanoyl chloride to yield the final product.
Applications De Recherche Scientifique
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide has been studied for its potential application as a drug candidate in various areas of research. It has shown promising results in preclinical studies as an anti-inflammatory, anti-tumor, and anti-microbial agent. It has also been investigated for its potential use in the treatment of neurodegenerative diseases and as a modulator of the immune system.
Propriétés
Formule moléculaire |
C22H24N4O4S |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide |
InChI |
InChI=1S/C22H24N4O4S/c27-20(9-6-10-21-24-22(25-30-21)17-7-2-1-3-8-17)23-18-11-13-19(14-12-18)31(28,29)26-15-4-5-16-26/h1-3,7-8,11-14H,4-6,9-10,15-16H2,(H,23,27) |
Clé InChI |
OQVUJPMCMJQZIB-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4 |
SMILES canonique |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B277106.png)

![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277116.png)
![1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277118.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B277119.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B277120.png)
![N-(2-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277121.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B277122.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B277123.png)

![[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetic acid](/img/structure/B277126.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277127.png)